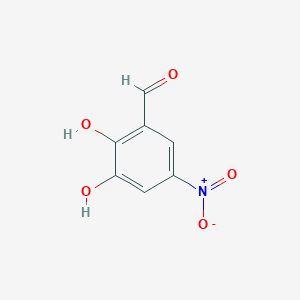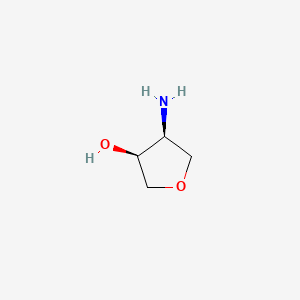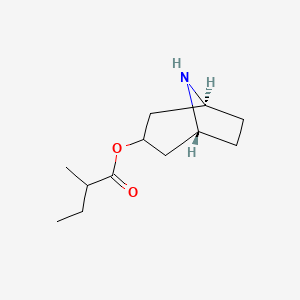
1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride
説明
“1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H17ClN2·2HCl . It is commonly used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzyl group that carries a chlorine atom . The compound also includes two hydrochloride groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.65 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Crystal Structure and Computational Studies
- The crystal structure of a closely related compound, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, was analyzed using single crystal X-ray diffraction, revealing its orthorhombic system and P21 space group. Density Functional Theory (DFT) calculations were used for theoretical predictions (Kumar et al., 2020).
Synthesis and Pharmacological Properties
- A study on the synthesis and pharmacological properties of 2-aminomethyl derivatives of benzofuran, which includes compounds structurally similar to 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride, was conducted. This research explored the chemical reactions and potential applications of these compounds (Grinev et al., 2004).
Antimicrobial Activity
- Research on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant potential in combating bacterial and fungal pathogens of tomato plants. This study hints at the broader antimicrobial potential of related piperidine derivatives (Vinaya et al., 2009).
Reaction Kinetics and Mechanisms
- Investigations into the reactions of various phenyl thionocarbonates with secondary alicyclic amines, including piperidine, provided insights into reaction kinetics and mechanisms, relevant for understanding the chemical behavior of 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride (Castro et al., 2001).
Synthesis Techniques and Structural Analysis
- Several studies focused on the synthesis techniques and structural analysis of various piperidine derivatives, contributing to the broader understanding of compounds like 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride. These include studies on the crystal structure, conformational analysis, and synthesis routes of various piperidine-based compounds (Ramalingan et al., 2012); (Ribet et al., 2005); (Amirnasr et al., 2001).
将来の方向性
The future directions for “1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride” would depend on the field of its application. Given its role as a building block in chemical synthesis , it could be used in the development of new compounds with potential applications in various fields such as pharmaceuticals, materials science, and more.
作用機序
Target of Action
The primary target of 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride is the Protein Kinase B (PKB or Akt) . This compound is a part of a class of molecules known as 1, 4-disubstituted piperidines, which have shown high selectivity for resistant Plasmodium falciparum, a parasite responsible for malaria .
Mode of Action
This compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This results in the inhibition of the PKB/Akt pathway, which plays a crucial role in cell survival and proliferation .
Biochemical Pathways
The inhibition of the PKB/Akt pathway affects several downstream effects. PKB/Akt is a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, proliferation, and growth . Therefore, the inhibition of this pathway can lead to the suppression of these cellular processes.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability.
Result of Action
The inhibition of the PKB/Akt pathway by 1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride can lead to decreased cell survival and proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;;/h1-3,8,12H,4-7,9,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLWOBPXMQWXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride | |
CAS RN |
57645-55-3 | |
| Record name | 1-[(3-chlorophenyl)methyl]piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)
![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)










